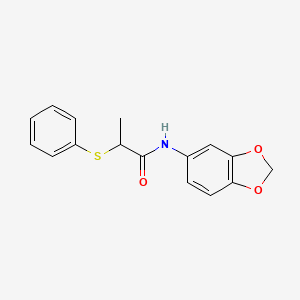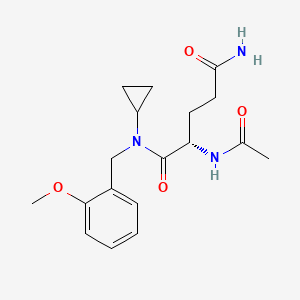
N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamide, also known as 5-Methoxy-DALT, is a synthetic hallucinogenic drug that belongs to the class of tryptamines. It was first synthesized in the late 1990s by David E. Nichols, a renowned pharmacologist and chemist. The compound is known for its potent psychoactive effects, which are similar to those of other hallucinogens such as LSD and psilocybin.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Compounds containing the 1,3-benzodioxole moiety, such as N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamide, have been reported to possess significant antioxidant properties . These compounds can neutralize free radicals, which are implicated in the aging process and various diseases, including cancer and cardiovascular disorders .
Anticancer Potential
Research has indicated that derivatives of 1,3-benzodioxol-5-yl exhibit promising anticancer activities . Specifically, they have been evaluated against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia, showing potential as a template for further optimization in anticancer drug development .
Synthesis of Bioactive Molecules
The compound serves as a key intermediate in the synthesis of bioactive molecules. For instance, it can be used to produce derivatives with aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents, which are common pharmacophoric fragments in biologically active compounds .
Sedative and Hypotensive Effects
The 1,3-benzodioxole ring system found in this compound is a structural fragment of many natural and synthetic compounds known to have sedative and hypotensive effects . This makes it valuable for research into new treatments for hypertension and anxiety-related disorders .
Anticonvulsant Properties
Compounds with a 1,3-benzodioxole structure have been associated with anticonvulsant properties . This suggests potential applications in the development of new medications for the treatment and management of seizure disorders .
Antibacterial and Antitumor Activities
The structural moiety of N-1,3-benzodioxol-5-yl-2-(phenylthio)propanamide has been linked to antibacterial and antitumor activities . Research into these properties could lead to the discovery of new antibiotics and antitumor agents, addressing the growing concern of antibiotic resistance and cancer treatment .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11(21-13-5-3-2-4-6-13)16(18)17-12-7-8-14-15(9-12)20-10-19-14/h2-9,11H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWKVXNHCMSHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(phenylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933608.png)
![(4-methylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933613.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B3933616.png)
![5-bromo-2-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933622.png)
![4-[(4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933625.png)
amino]methyl}-2-furyl)methanol](/img/structure/B3933626.png)
![4-({[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933631.png)

![N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline](/img/structure/B3933647.png)
![4-butoxy-N-{[(4-sec-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933651.png)
![4-{[6-tert-butyl-3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3933653.png)
![4-[(4-fluorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933665.png)
![2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide](/img/structure/B3933680.png)
![N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B3933681.png)